MAGL-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

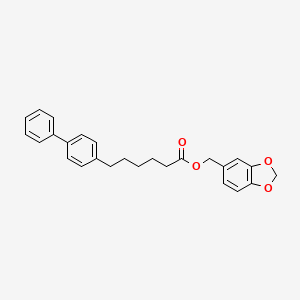

1,3-benzodioxol-5-ylmethyl 6-(4-phenylphenyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O4/c27-26(28-18-21-13-16-24-25(17-21)30-19-29-24)10-6-1-3-7-20-11-14-23(15-12-20)22-8-4-2-5-9-22/h2,4-5,8-9,11-17H,1,3,6-7,10,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFJKVGCIWVHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)COC(=O)CCCCCC3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MAGL-IN-17: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAGL-IN-17, also known as Monoacylglycerol Lipase Inhibitor 21, is a potent, reversible, and selective inhibitor of monoacylglycerol lipase (MAGL). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its enzymatic inhibition, effects on downstream signaling pathways, and its activity in preclinical models. The information is compiled from publicly available data and is intended to serve as a technical resource for researchers in pharmacology and drug discovery.

Introduction to Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system.[1][2][3] Its primary function is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] 2-AG is a crucial signaling molecule that activates cannabinoid receptors CB1 and CB2, modulating a wide range of physiological processes including pain, inflammation, and neurotransmission.[4] By hydrolyzing 2-AG, MAGL terminates its signaling. Furthermore, the product of this hydrolysis, arachidonic acid, is a precursor for the synthesis of pro-inflammatory prostaglandins and other eicosanoids.[1][2][3] Therefore, inhibition of MAGL presents a compelling therapeutic strategy to simultaneously enhance the beneficial effects of 2-AG and reduce the production of pro-inflammatory mediators.[1][2]

Core Mechanism of Action of this compound

This compound exerts its pharmacological effects through the direct inhibition of MAGL. This inhibition leads to an accumulation of the primary substrate, 2-AG, which in turn modulates downstream signaling pathways.

Enzymatic Inhibition

This compound is a reversible and noncompetitive inhibitor of MAGL.[4] This mode of inhibition suggests that it binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency without competing with the substrate.

Signaling Pathway Modulation

The primary consequence of MAGL inhibition by this compound is the elevation of 2-AG levels. This has two major downstream effects:

-

Enhanced Cannabinoid Receptor Signaling: Increased 2-AG availability leads to greater activation of CB1 and CB2 receptors. This is the basis for the potential therapeutic effects in pain, anxiety, and neuroprotection.

-

Reduced Eicosanoid Production: By limiting the hydrolysis of 2-AG, this compound reduces the pool of arachidonic acid available for conversion into pro-inflammatory prostaglandins by cyclooxygenase (COX) enzymes. This contributes to its anti-inflammatory properties.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

| Parameter | Species | Value | Reference |

| Ki (MAGL) | - | 0.4 µM | [4][5] |

| IC50 (MAGL) | Mouse (brain) | 0.18 µM | [5] |

| Rat | 0.24 µM | ||

| IC50 (FAAH) | Mouse (brain) | 59 µM | [5] |

| Ki (ABHD6) | - | > 10 µM | [5] |

| Ki (ABHD12) | - | > 10 µM | [5] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Parameter | Model | Dose | Outcome | Reference |

| In Vivo Efficacy | Mouse EAE | 5 mg/kg, i.p. | Ameliorated disease progression | [4][5] |

| Increased spinal cord 2-AG | [4] | |||

| Decreased leukocyte infiltration | [4] | |||

| Decreased microglial response | [4] | |||

| Prevented axonal damage | [4] | |||

| Partially restored myelin morphology | [4] |

Table 2: In Vivo Activity of this compound in a Mouse Model of Multiple Sclerosis.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following are generalized protocols based on standard practices for the characterization of MAGL inhibitors. For the specific details pertaining to this compound, it is imperative to consult the primary literature (Hernández-Torres, et al., 2014).

MAGL Inhibition Assay (In Vitro)

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of MAGL by 50% (IC50).

-

Enzyme Preparation: A source of MAGL, such as homogenized mouse brain tissue, is prepared in a suitable buffer.

-

Inhibitor Preparation: A stock solution of this compound is serially diluted to create a range of concentrations.

-

Pre-incubation: The enzyme preparation is pre-incubated with either this compound or a vehicle control for a specified period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a MAGL substrate, such as 2-oleoylglycerol.

-

Reaction Termination: After a defined time, the reaction is stopped, typically by the addition of an organic solvent.

-

Product Quantification: The amount of product generated is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Experimental Autoimmune Encephalomyelitis (EAE) Model (In Vivo)

The EAE model is a widely used animal model for multiple sclerosis to assess the anti-inflammatory and neuroprotective effects of test compounds.

-

Induction of EAE: EAE is induced in mice, typically by immunization with a myelin-derived peptide in complete Freund's adjuvant.

-

Treatment: A cohort of animals is treated with this compound (e.g., 5 mg/kg, intraperitoneally) daily, while a control group receives a vehicle.

-

Clinical Scoring: Animals are monitored daily for clinical signs of the disease, which are scored on a standardized scale.

-

Histological Analysis: At the end of the study, tissues such as the spinal cord are collected for histological analysis to assess inflammation, demyelination, and axonal damage.

-

Biochemical Analysis: Tissues can also be analyzed for levels of 2-AG and other relevant biomarkers to confirm the mechanism of action.

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity. This compound demonstrates good selectivity for MAGL over other related serine hydrolases, such as fatty acid amide hydrolase (FAAH), α/β-hydrolase domain containing 6 (ABHD6), and ABHD12.[5] This is important as off-target inhibition of these enzymes could lead to unintended side effects. Furthermore, this compound does not bind to the cannabinoid receptors CB1 or CB2, indicating that its effects are mediated through the modulation of endogenous cannabinoid levels rather than direct receptor agonism.[4][5]

Conclusion

This compound is a valuable research tool for studying the physiological and pathophysiological roles of the endocannabinoid system. Its mechanism of action as a reversible and selective inhibitor of MAGL leads to the enhancement of 2-AG signaling and a reduction in the production of pro-inflammatory eicosanoids. The preclinical data in a model of multiple sclerosis highlight its potential as a therapeutic agent for neuroinflammatory disorders. Further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

Unveiling MAGL-IN-17: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and synthesis of MAGL-IN-17, a selective and reversible inhibitor of monoacylglycerol lipase (MAGL). This document provides a comprehensive overview of its quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of the key signaling pathways involved.

Discovery and Rationale

This compound, also known as Monoacylglycerol Lipase Inhibitor 21, was developed as a tool to investigate the therapeutic potential of modulating the endocannabinoid system.[1] Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which can potentiate the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has shown promise in preclinical models of neuroinflammation, pain, and neurodegenerative diseases.[2][3][4]

The discovery of this compound stemmed from a structure-activity relationship (SAR) study aimed at developing reversible MAGL inhibitors with improved selectivity and drug-like properties.[1] The rationale was to create a potent and selective tool to probe the physiological and pathological roles of MAGL without the potential for off-target effects associated with irreversible inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and selectivity.

Table 1: Inhibitory Potency of this compound

| Target | Parameter | Value | Species |

| MAGL | K_i | 0.4 µM | - |

| MAGL | IC_50 | 0.18 µM | Mouse (brain) |

| MAGL | IC_50 | 0.24 µM | Rat |

Data sourced from MedChemExpress and Cayman Chemical.[1]

Table 2: Selectivity Profile of this compound

| Target | Parameter | Value |

| FAAH | IC_50 | 59 µM |

| ABHD6 | K_i | > 10 µM |

| ABHD12 | K_i | > 10 µM |

| CB1 Receptor | Binding | No binding |

| CB2 Receptor | Binding | No binding |

Data sourced from Cayman Chemical.[1]

Synthesis of this compound

The synthesis of this compound is based on the procedures outlined in the foundational paper by Hernández-Torres et al. (2014).

Experimental Protocol: Synthesis of [1,1'-biphenyl]-4-hexanoic acid, 1,3-benzodioxol-5-ylmethyl ester (this compound)

Materials:

-

6-([1,1'-biphenyl]-4-yl)hexanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Standard work-up and purification reagents

Procedure:

-

To a solution of 6-([1,1'-biphenyl]-4-yl)hexanoic acid (1.0 eq) in dry dichloromethane (DCM), add (benzo[d][2][3]dioxol-5-yl)methanol (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO_3 solution, and brine.

-

Dry the organic layer over anhydrous Na_2SO_4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the final product, this compound.

Experimental Characterization Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

MAGL Inhibition Assay (Fluorometric Method)

This assay measures the ability of an inhibitor to block the hydrolysis of a fluorogenic substrate by MAGL.

Materials:

-

Recombinant human MAGL enzyme

-

4-Nitrophenylacetate (4-NPA) or other suitable fluorogenic substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-412 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer to each well.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the MAGL enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate (4-NPA) to all wells.

-

Immediately measure the absorbance at 405-412 nm at regular intervals for a set period (e.g., 30 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC_50 value.

In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the evaluation of this compound's anti-inflammatory effects in a mouse model of multiple sclerosis.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

Myelin oligodendrocyte glycoprotein (MOG)_35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound formulated for in vivo administration (e.g., in a vehicle of saline with a solubilizing agent)

-

Clinical scoring system for EAE (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death)

Procedure:

-

Induce EAE in mice by subcutaneous immunization with an emulsion of MOG_35-55 peptide in CFA.

-

Administer pertussis toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization.

-

Begin treatment with this compound (e.g., 5 mg/kg) or vehicle control at the onset of clinical signs (typically around day 10-12).

-

Administer the treatment daily via a suitable route (e.g., intraperitoneal or oral).

-

Monitor the mice daily for clinical signs of EAE and record their scores.

-

Continue the treatment and monitoring for the duration of the study (e.g., 21-28 days).

-

At the end of the study, mice can be euthanized, and tissues (e.g., spinal cord, brain) can be collected for further analysis (e.g., histology, cytokine analysis).

-

Analyze the clinical scores over time to determine the effect of this compound on the severity and progression of EAE.

Signaling Pathways and Experimental Workflows

The inhibition of MAGL by this compound primarily impacts the endocannabinoid signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for inhibitor characterization.

Caption: this compound inhibits MAGL, increasing 2-AG levels and enhancing CB1 receptor signaling.

Caption: A typical workflow for the discovery and characterization of a MAGL inhibitor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 8-prenylnaringenin from hop ( Humulus lupulus L.) as a potent monoacylglycerol lipase inhibitor for treatments of neuroinflammation and A ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05311F [pubs.rsc.org]

MAGL-IN-17 structure-activity relationship (SAR)

An In-Depth Technical Guide to the Structure-Activity Relationship of Monoacylglycerol Lipase (MAGL) Inhibitors

Introduction

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3][4][5] Inhibition of MAGL leads to an increase in 2-AG levels, which in turn enhances the activation of cannabinoid receptors CB1 and CB2.[1][4] This modulation of the endocannabinoid system presents a promising therapeutic strategy for a range of pathological conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[1][3][4][5] The development of potent and selective MAGL inhibitors is therefore an area of intense research. This guide provides a detailed overview of the structure-activity relationships (SAR) of MAGL inhibitors, with a focus on the core structural requirements and the impact of various chemical modifications on inhibitory activity.

MAGL Signaling Pathway

MAGL plays a crucial role in regulating the signaling of 2-AG. By hydrolyzing 2-AG into arachidonic acid (AA) and glycerol, MAGL terminates 2-AG's signaling.[1] Elevated 2-AG levels resulting from MAGL inhibition can potentiate the activation of cannabinoid receptors, leading to various physiological effects.[1] Furthermore, the reduction in AA levels, a precursor for pro-inflammatory prostaglandins, contributes to the anti-inflammatory effects of MAGL inhibitors.[3]

Structure-Activity Relationship (SAR) of MAGL Inhibitors

The development of MAGL inhibitors has led to various chemical scaffolds, with SAR studies providing crucial insights into the structural requirements for potent and selective inhibition. A prominent class of irreversible MAGL inhibitors features a carbamate group that covalently modifies the catalytic serine (Ser122) of the enzyme.[2]

Core Scaffold and Key Interactions

A common scaffold for irreversible MAGL inhibitors consists of a central heterocyclic core, a carbamate "warhead," and a lipophilic tail. The piperidine/piperazine core often serves as a central scaffold.

SAR Data for Representative MAGL Inhibitors

The following table summarizes the SAR data for a series of MAGL inhibitors based on a piperazinyl azetidine skeleton, highlighting the impact of substitutions on inhibitory potency.

| Compound | R Group | IC50 (nM) for rat brain MAGL | Notes |

| 17 | 4-fluorophenyl | 2.7 | Potent reversible inhibitor.[6] |

| 37 | 2-(4-fluorophenyl)ethyl | 11.7 | Potent reversible inhibitor.[6] |

| 38 | 3-(4-fluorophenyl)propyl | 15.0 | Potent reversible inhibitor.[6] |

| 8 | O-(4-(benzyloxy)phenyl)carbamate | Irreversible | Potent irreversible inhibitor.[6] |

Data extracted from in vitro assays on rat brain MAGL activity.[6]

Experimental Protocols

The characterization of MAGL inhibitors involves a variety of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

MAGL Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAGL.

Methodology:

-

Enzyme Source: Recombinant human or rodent MAGL, or brain tissue homogenates.

-

Substrate: A fluorescent or radiolabeled monoacylglycerol substrate is used.

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of the test compound.

-

The substrate is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the product formation is quantified using a plate reader (for fluorescent substrates) or liquid scintillation counting (for radiolabeled substrates).

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP)

Objective: To assess the selectivity of an inhibitor against other serine hydrolases in a complex proteome.

Methodology:

-

Proteome Source: Cell lysates or tissue homogenates.

-

Probe: A fluorescently tagged activity-based probe that covalently binds to the active site of serine hydrolases.

-

Procedure:

-

The proteome is pre-incubated with the test inhibitor.

-

The activity-based probe is added.

-

The proteins are separated by SDS-PAGE.

-

The gel is scanned for fluorescence to visualize the labeled serine hydrolases.

-

-

Data Analysis: A reduction in the fluorescence intensity of the MAGL band in the presence of the inhibitor indicates target engagement. The absence of changes in other bands suggests selectivity.

Conclusion

The structure-activity relationship of MAGL inhibitors is a well-explored field that has yielded several potent and selective compounds with therapeutic potential. The core principles of SAR involve optimizing the heterocyclic core, the nature of the carbamate or other reactive groups for irreversible inhibitors, and the lipophilic tail to maximize interactions with the enzyme's binding pocket. The continued application of SAR studies, coupled with advanced screening and profiling techniques, will undoubtedly lead to the development of next-generation MAGL inhibitors with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are MAGL modulators and how do they work? [synapse.patsnap.com]

- 5. Structure-Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of the Monoacylglycerol Lipase Inhibitor JZL184: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of JZL184, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neurobiology, and cancer research. JZL184 serves as a critical tool for studying the physiological and pathological roles of the endocannabinoid system.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of JZL184 have been extensively characterized against its primary target, MAGL, and the related enzyme, fatty acid amide hydrolase (FAAH). The following table summarizes the key quantitative data from in vitro assays.

| Target Enzyme | Inhibitor | IC50 Value | Assay System | Substrate | Reference |

| Monoacylglycerol Lipase (MAGL) | JZL184 | 8 nM | Mouse Brain Membranes | 2-Arachidonoylglycerol (2-AG) | [1][2][3] |

| Fatty Acid Amide Hydrolase (FAAH) | JZL184 | 4 µM | Mouse Brain Membranes | Oleamide | [1][2][4] |

| Recombinant MAGL | JZL184 | ~8 nM | COS7 Cells | 2-Arachidonoylglycerol (2-AG) | [1][4] |

| Recombinant FAAH | JZL184 | ~4 µM | COS7 Cells | Anandamide | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the common experimental protocols used to characterize JZL184.

MAGL and FAAH Activity Assays in Brain Membranes

This protocol is used to determine the potency of inhibitors against native enzymes in a complex biological matrix.

-

Preparation of Mouse Brain Membranes:

-

Whole brains from C57Bl/6 mice are homogenized in a suitable buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then ultracentrifuged to pellet the membrane fraction.

-

The membrane pellet is resuspended in an appropriate assay buffer.

-

-

Inhibition Assay:

-

Aliquots of the brain membrane preparation are pre-incubated with varying concentrations of JZL184 or vehicle (DMSO) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).[4]

-

The enzymatic reaction is initiated by adding the substrate. For MAGL activity, 2-arachidonoylglycerol (2-AG) is used. For FAAH activity, a specific substrate like oleamide is used.[1][4]

-

The reaction is allowed to proceed for a set time and then terminated.

-

The amount of product formed (e.g., arachidonic acid from 2-AG hydrolysis) is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).[5]

-

-

Data Analysis:

-

The rate of product formation is calculated for each inhibitor concentration.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Recombinant Enzyme Assays

This method assesses the direct interaction of the inhibitor with the purified or recombinantly expressed target enzyme, eliminating confounding factors from a complex biological sample.

-

Expression of Recombinant Enzymes:

-

Inhibition Assay:

-

The recombinant enzyme preparation is pre-incubated with a range of JZL184 concentrations.

-

The reaction is started by the addition of the respective substrate (e.g., 2-AG for MAGL, anandamide for FAAH).[4]

-

The reaction kinetics are monitored by measuring the depletion of the substrate or the formation of the product over time.

-

-

Data Analysis:

-

IC50 values are calculated from the dose-response curves to quantify the inhibitor's potency against the specific recombinant enzyme.

-

Mechanism of Action and Signaling Pathways

JZL184 is an irreversible inhibitor that acts by carbamoylating the catalytic serine residue (Ser122) in the active site of MAGL.[6] This covalent modification leads to a sustained blockade of the enzyme's hydrolytic activity.

The primary consequence of MAGL inhibition by JZL184 is the elevation of its main substrate, the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] Concurrently, the production of arachidonic acid (AA), a key precursor for pro-inflammatory prostaglandins, is reduced.[7] The increased levels of 2-AG lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors involved in a wide range of physiological processes.

JZL184 Mechanism of Action

Caption: Covalent modification of MAGL by JZL184.

Endocannabinoid Signaling Pathway Modulation by JZL184

Caption: Modulation of endocannabinoid signaling by JZL184.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro characterization of JZL184.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]

Selectivity Profile of Monoacylglycerol Lipase (MAGL) Inhibitors Against Fatty Acid Amide Hydrolase (FAAH) and Other Hydrolases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of monoacylglycerol lipase (MAGL) inhibitors, with a particular focus on their activity against fatty acid amide hydrolase (FAAH) and other serine hydrolases. Understanding the selectivity of MAGL inhibitors is crucial for the development of targeted therapeutics that minimize off-target effects and maximize therapeutic efficacy. This guide will delve into quantitative data, experimental protocols, and the underlying biochemical pathways.

Introduction to MAGL and FAAH Inhibition

Monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) are key enzymes in the endocannabinoid system, responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively.[1][2] Inhibition of these enzymes leads to elevated levels of their respective substrates, which can modulate a variety of physiological processes, including pain, inflammation, and neurotransmission.[3][4]

Given the therapeutic potential of modulating the endocannabinoid system, the development of selective inhibitors for MAGL and FAAH has been a major focus of drug discovery efforts.[4][5] Selectivity is a critical parameter, as off-target inhibition of other hydrolases can lead to unintended side effects.[6] For instance, some MAGL inhibitors have been shown to interact with other serine hydrolases such as α/β-hydrolase domain containing 6 (ABHD6) and carboxylesterases (CESs).[2][7]

Quantitative Selectivity Profiles of MAGL Inhibitors

The selectivity of a MAGL inhibitor is typically quantified by comparing its inhibitory potency (e.g., IC50 or Ki value) against MAGL to its potency against FAAH and a panel of other related enzymes. A highly selective inhibitor will exhibit a significantly lower IC50 value for MAGL than for other hydrolases.

Below are tables summarizing the selectivity profiles of several well-characterized MAGL inhibitors.

Table 1: In Vitro Inhibitory Potency (IC50) of Selected MAGL Inhibitors against Human and Rat MAGL and FAAH

| Compound | Target | Human IC50 (nM) | Rat IC50 (nM) | Selectivity (FAAH/MAGL) | Reference |

| AM4301 | MAGL | 8.9 | 36 | >550 (rat) | [8] |

| FAAH | - | 4920 | [8] | ||

| AM4302 (Dual Inhibitor) | MAGL | 41 | 200 | 0.68 (human); 0.155 (rat) | [8] |

| FAAH | 60 | 31 | [8] | ||

| AM4303 (FAAH Selective) | MAGL | ≥ 10,000 | - | <0.0002 (human) | [8] |

| FAAH | 2 | 1.9 | [8] | ||

| JZL195 (Dual Inhibitor) | MAGL | - | 19 | 0.68 (mouse brain) | [2] |

| FAAH | - | 13 | [2] |

Table 2: Off-Target Activity of Selected Hydrolase Inhibitors

| Compound | Primary Target(s) | Off-Target Hydrolases Inhibited | Reference |

| JZL184 | MAGL | Carboxylesterases (in spleen and lung) | [7] |

| BIA 10-2474 | FAAH | ABHD6, CES1/CES2, PNPLA6 | [6] |

| PF-04457845 | FAAH | Highly selective, minimal off-target activity reported | [1][6] |

| JZL195 | MAGL/FAAH | ABHD6, Neuropathy target esterase (NTE) (at higher concentrations) | [2] |

Experimental Protocols for Determining Inhibitor Selectivity

The determination of an inhibitor's selectivity profile involves a series of biochemical and proteomic assays. Below are detailed methodologies for key experiments.

Fluorescence-Based Inhibitor Screening Assay

This method is a common initial step for determining the potency of inhibitors against a specific enzyme.

Objective: To determine the IC50 value of a test compound against MAGL or FAAH.

Principle: The enzyme (MAGL or FAAH) hydrolyzes a specific substrate that, when cleaved, releases a fluorescent product. The inhibitor's potency is determined by its ability to reduce the fluorescent signal. For FAAH, a common substrate is AMC arachidonoyl amide, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) upon hydrolysis.[9]

Materials:

-

Recombinant human or rat MAGL or FAAH

-

Fluorescent substrate (e.g., AMC arachidonoyl amide for FAAH)

-

Assay buffer (e.g., Tris or sodium phosphate buffer, pH 8.0)[10]

-

Test inhibitor compound

-

Positive control inhibitor (e.g., JZL195)[9]

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor compound.

-

In a 96-well plate, add the enzyme and the test inhibitor at various concentrations.

-

Incubate the enzyme and inhibitor for a specified period to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorescent substrate.

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340-360 nm, Em: 450-465 nm for AMC).[9]

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a large number of enzymes simultaneously within a complex proteome.[6][11]

Objective: To identify the on- and off-targets of an inhibitor in a native biological system.

Principle: This technique utilizes an activity-based probe (ABP) that covalently binds to the active site of a class of enzymes (e.g., serine hydrolases). In a competitive experiment, the proteome is pre-incubated with the inhibitor of interest. The inhibitor will block the binding of the ABP to its target enzymes. The extent of inhibition is then quantified by gel-based or mass spectrometry-based methods.[6]

Materials:

-

Cell or tissue lysates (e.g., mouse brain proteome)

-

Test inhibitor compound

-

Broad-spectrum activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)[2]

-

SDS-PAGE gels

-

In-gel fluorescence scanner or mass spectrometer

Procedure:

-

Harvest and prepare proteomes from cells or tissues.

-

Pre-incubate the proteome with varying concentrations of the test inhibitor.

-

Add the broad-spectrum ABP to the proteome and incubate to allow for labeling of active enzymes.

-

Quench the labeling reaction.

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the labeled proteins using an in-gel fluorescence scanner. A reduction in the fluorescence intensity of a specific protein band in the presence of the inhibitor indicates that the inhibitor binds to that enzyme.

-

For more in-depth analysis (ABPP-MudPIT), the labeled proteome can be digested and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled peptides, providing a more comprehensive view of the inhibitor's targets.[7]

Signaling Pathways and Experimental Workflows

Visualizing the intricate relationships within the endocannabinoid system and the experimental approaches to study them is essential for a deeper understanding.

Caption: Simplified endocannabinoid signaling at the synapse.

Caption: Workflow for competitive activity-based protein profiling.

Conclusion

The development of highly selective MAGL inhibitors is a promising avenue for the treatment of various neurological and inflammatory disorders. A thorough characterization of an inhibitor's selectivity profile, using a combination of fluorescence-based assays and competitive activity-based protein profiling, is essential to ensure target engagement and minimize the risk of off-target effects. The data and protocols presented in this guide provide a framework for researchers and drug developers to assess the selectivity of novel MAGL inhibitors and advance the development of safer and more effective therapeutics.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. pnas.org [pnas.org]

- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 4. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Monoacylglycerol Lipase Inhibition on Brain 2-Arachidonoylglycerol Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the effects of monoacylglycerol lipase (MAGL) inhibitors on the levels of 2-arachidonoylglycerol (2-AG) in the brain. Monoacylglycerol lipase is the primary enzyme responsible for the degradation of the endocannabinoid 2-AG, a key signaling molecule in the central nervous system.[1][2] Inhibition of MAGL represents a promising therapeutic strategy for a variety of neurological and neurodegenerative disorders by augmenting 2-AG signaling.[2][3] This guide will delve into the quantitative effects of MAGL inhibitors, the experimental protocols used to assess their efficacy, and the underlying signaling pathways.

A Note on "MAGL-IN-17": Extensive literature searches did not yield specific data for a compound designated "this compound." Therefore, this guide will focus on the effects of well-characterized, potent, and selective MAGL inhibitors to provide a representative understanding of this class of compounds.

Core Mechanism of Action

MAGL inhibitors function by binding to the active site of the MAGL enzyme, preventing the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol.[3][4] This blockade leads to a significant accumulation of 2-AG in the brain and other tissues.[3] The elevated 2-AG levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2, leading to a range of physiological effects, including analgesia, anti-inflammatory responses, and neuroprotection.[3][5]

Quantitative Effects of MAGL Inhibitors on Brain 2-AG Levels

The administration of MAGL inhibitors leads to a robust and dose-dependent increase in the concentration of 2-AG in the brain. The following tables summarize the in vitro potency and in vivo efficacy of several well-studied MAGL inhibitors.

| Inhibitor | IC₅₀ (nM) vs. Human MAGL | IC₅₀ (nM) vs. Mouse/Rat MAGL | Notes |

| JZL184 | ~8 | 4 | An irreversible carbamate inhibitor. |

| KML29 | 2.5 | - | An irreversible carbamate inhibitor. |

| MJN110 | 2.1 | - | An irreversible carbamate inhibitor. |

| MAGLi 432 | 4.2 | - | A reversible inhibitor. |

| (R)-49 | 5.0 | - | A reversible pyrrolidinone-based inhibitor. |

Table 1: In Vitro Potency of Selected MAGL Inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

| Inhibitor | Animal Model | Dose & Route | Fold Increase in Brain 2-AG | Reference |

| JZL184 | Mouse | 40 mg/kg, i.p. | ~10-fold | [6] |

| MAGL Knockout | Mouse | - | 58-fold | [7] |

| (R)-49 | Mouse | Oral | 3.4-fold (340%) | [8] |

| MAGLi 432 | Human cell culture | 1 µM | ~18 to 70-fold | |

| JZL184 | Mouse | 16 mg/kg, i.p. | Significant elevation | [9] |

Table 2: In Vivo Effects of MAGL Inhibition on Brain 2-AG Levels. The data illustrates the significant impact of both genetic and pharmacological inhibition of MAGL on the accumulation of its primary substrate, 2-AG, in the brain.

Signaling Pathway and Downstream Effects

The inhibition of MAGL not only elevates 2-AG levels but also reduces the production of arachidonic acid and its downstream metabolites, such as pro-inflammatory prostaglandins.[1][10] This dual action contributes to the therapeutic potential of MAGL inhibitors.

Figure 1: Signaling pathway illustrating the role of MAGL in 2-AG degradation and the impact of a MAGL inhibitor.

Experimental Protocols

Accurate assessment of the effect of MAGL inhibitors on brain 2-AG levels requires meticulous experimental procedures. Below are detailed methodologies for key experiments.

In Vivo Administration of MAGL Inhibitors and Brain Tissue Collection

-

Animal Model: C57BL/6 mice are a commonly used strain for in vivo studies.

-

Drug Formulation: The MAGL inhibitor (e.g., JZL184) is typically dissolved in a vehicle solution, such as a mixture of ethanol, emulphor, and saline.

-

Administration: The inhibitor is administered to the animals via intraperitoneal (i.p.) injection at a specified dose (e.g., 10-40 mg/kg). A vehicle control group is always included.

-

Time Course: Animals are euthanized at various time points post-injection (e.g., 2, 4, 8 hours) to assess the time-dependent effects on 2-AG levels.

-

Brain Extraction: Following euthanasia by a humane method (e.g., cervical dislocation or focused microwave irradiation to prevent post-mortem changes in lipid levels), the brain is rapidly excised.

-

Dissection and Storage: The brain can be dissected into specific regions (e.g., cortex, hippocampus, striatum) on a cold plate. The tissue samples are then flash-frozen in liquid nitrogen and stored at -80°C until analysis.

Quantification of 2-AG Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Tissue Homogenization: Frozen brain tissue is weighed and homogenized in a solvent mixture, typically containing acetonitrile or methanol with an internal standard (e.g., d8-2-AG) for accurate quantification.

-

Lipid Extraction: The homogenate is subjected to a lipid extraction procedure, such as solid-phase or liquid-liquid extraction, to isolate the lipid fraction containing 2-AG.

-

LC-MS Analysis: The extracted lipid sample is injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).

-

Chromatography: The sample is passed through a C18 reverse-phase column to separate 2-AG from other lipids based on its hydrophobicity.

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the 2-AG parent ion to a specific daughter ion.

-

-

Data Analysis: The concentration of 2-AG in the sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

Figure 2: A typical experimental workflow for assessing the effect of a MAGL inhibitor on brain 2-AG levels.

Logical Relationship of MAGL Inhibition

The inhibition of MAGL sets off a cascade of events with both direct and indirect consequences for neuronal signaling and inflammation.

Figure 3: Logical flow from MAGL inhibition to its ultimate therapeutic effects.

Conclusion

The inhibition of monoacylglycerol lipase presents a powerful and targeted approach to modulate the endocannabinoid system. By preventing the degradation of 2-AG, MAGL inhibitors lead to a substantial and sustained elevation of this key endocannabinoid in the brain. This, in turn, influences a cascade of downstream signaling events, offering significant therapeutic potential for a range of CNS disorders. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to harness the therapeutic benefits of MAGL inhibition.

References

- 1. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are MAGL modulators and how do they work? [synapse.patsnap.com]

- 5. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Monoacylglycerol Lipase (MAGL) Inhibition in Neuroinflammation: A Technical Guide

Disclaimer: This technical guide focuses on the well-characterized monoacylglycerol lipase (MAGL) inhibitor, JZL184, as a representative compound to explore the therapeutic potential of MAGL inhibition in neuroinflammation. Extensive searches did not yield specific public data for a compound designated "MAGL-IN-17." The principles, pathways, and experimental methodologies described herein are broadly applicable to potent and selective MAGL inhibitors.

Introduction to Monoacylglycerol Lipase and Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological and neurodegenerative disorders.[1] Monoacylglycerol lipase (MAGL) has emerged as a key therapeutic target due to its central role in regulating two major signaling pathways implicated in neuroinflammation: the endocannabinoid and eicosanoid systems.[2][3] MAGL is a serine hydrolase that is the primary enzyme responsible for the degradation of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG).[3][4]

The inhibition of MAGL presents a dual-pronged approach to combatting neuroinflammation. Firstly, it elevates the levels of 2-AG, an endogenous ligand for the cannabinoid receptors CB1 and CB2, which can exert neuroprotective and anti-inflammatory effects.[5][6] Secondly, the hydrolysis of 2-AG by MAGL is a major source of arachidonic acid (AA) in the brain, a precursor to pro-inflammatory prostaglandins (PGs).[3] Consequently, MAGL inhibition reduces the biosynthesis of these inflammatory mediators.[3] This guide provides a detailed overview of the mechanism of action of the selective MAGL inhibitor JZL184, its effects on neuroinflammatory processes, and the experimental protocols used to characterize these effects.

Core Mechanism of Action of JZL184

JZL184 is a potent and selective irreversible inhibitor of MAGL that acts by carbamoylating the catalytic serine nucleophile (Ser122) in the active site of the enzyme.[4] This covalent modification leads to a sustained inactivation of MAGL, resulting in a significant accumulation of its primary substrate, 2-AG, in the brain.[7] Concurrently, the reduction in 2-AG hydrolysis leads to a decrease in the levels of its metabolic product, arachidonic acid, and subsequently, a reduction in the production of pro-inflammatory prostaglandins such as PGE2 and PGD2.[2][8]

Impact on Endocannabinoid Signaling

By increasing the tonic levels of 2-AG, JZL184 enhances the activation of cannabinoid receptors CB1 and CB2.[9] 2-AG is a full agonist at both of these receptors.[3] Activation of these receptors, particularly CB2 receptors which are expressed on immune cells like microglia, is associated with anti-inflammatory and immunomodulatory effects.[9] The potentiation of 2-AG signaling is a key mechanism through which JZL184 exerts its neuroprotective effects.

Impact on Eicosanoid Signaling

MAGL is a gatekeeper for the production of a significant pool of arachidonic acid in the brain.[3] Arachidonic acid is the substrate for cyclooxygenase (COX) enzymes, which catalyze the formation of prostaglandins.[3] Prostaglandins are potent lipid mediators that drive inflammatory responses, including vasodilation, increased vascular permeability, and potentiation of pain and fever.[3] By limiting the availability of the arachidonic acid precursor pool, JZL184 effectively dampens the production of these pro-inflammatory eicosanoids in the central nervous system.[2][8]

JZL184 in Models of Neuroinflammation

The anti-neuroinflammatory effects of JZL184 have been demonstrated in various preclinical models. A common model involves the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which induces a robust inflammatory response in the brain.

In rodent models, systemic administration of JZL184 has been shown to attenuate LPS-induced increases in the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the brain.[2][8] This effect is associated with a reduction in the activation of microglia and astrocytes, the primary immune cells of the central nervous system.[10]

Furthermore, in mouse models of Alzheimer's disease, treatment with JZL184 has been shown to reduce neuroinflammation, decrease the burden of amyloid-beta plaques, and improve cognitive function.[3][10] These beneficial effects are attributed to both the enhancement of 2-AG signaling and the suppression of prostaglandin-mediated inflammation.[3]

Quantitative Data on the Effects of JZL184

The following tables summarize the quantitative effects of JZL184 on key biochemical markers of MAGL inhibition and neuroinflammation.

| Compound | Target | IC₅₀ (nM) | Species | Assay Condition | Reference |

| JZL184 | MAGL | 0.22 ± 0.06 µM | Rat | Hippocampal cultures | [1] |

| JZL184 | MAGL | ~4 nM | Mouse | Brain membranes | [4] |

| JZL184 | FAAH | >10 µM | Mouse | Brain membranes | [4] |

Table 1: In vitro potency of JZL184 for MAGL and FAAH.

| Treatment | Brain Region | 2-AG Levels | Arachidonic Acid Levels | Reference |

| JZL184 (4-40 mg/kg, i.p.) | Mouse Brain | >10-fold increase | Significant decrease | [7][11] |

| JZL184 (16 mg/kg, i.p.) | Mouse Brain | 7-9-fold increase (sustained for 8h) | Sustained decrease | [12] |

Table 2: Effects of JZL184 on 2-arachidonoylglycerol (2-AG) and arachidonic acid levels in the rodent brain.

| Model | Treatment | Cytokine | Effect in Brain | Effect in Plasma | Reference |

| LPS-induced inflammation (Rat) | JZL184 (10 mg/kg, i.p.) | IL-1β | Attenuated increase | No significant change | [2][8] |

| LPS-induced inflammation (Rat) | JZL184 (10 mg/kg, i.p.) | IL-6 | Attenuated increase | No significant change | [2][8] |

| LPS-induced inflammation (Rat) | JZL184 (10 mg/kg, i.p.) | TNF-α | Attenuated increase | Attenuated increase | [2][8] |

| LPS-induced inflammation (Rat) | JZL184 (10 mg/kg, i.p.) | IL-10 | Attenuated increase | Attenuated increase | [2][8] |

| HIV-1 gp120-induced inflammation (Rat hippocampal cultures) | JZL184 (1 µM) | IL-1β | Decreased production | Not Applicable | [1] |

Table 3: Effects of JZL184 on pro-inflammatory cytokine levels.

Detailed Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Rodents

This protocol describes a common method to induce a neuroinflammatory state in rodents to test the efficacy of anti-inflammatory compounds like JZL184.[2][8]

-

Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration: JZL184 is typically dissolved in a vehicle such as a mixture of ethanol, emulphor, and saline. The compound (e.g., 10-40 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

-

LPS Challenge: 30 minutes to 2 hours after JZL184 administration, animals are injected i.p. with LPS (from E. coli, e.g., 0.5-1 mg/kg).

-

Tissue Collection: At a specified time point after LPS injection (e.g., 2-6 hours), animals are euthanized. Blood is collected for plasma analysis, and brains are rapidly dissected, with specific regions like the frontal cortex or hippocampus isolated and flash-frozen for later analysis.

-

Endpoint Analysis: Tissues are analyzed for cytokine levels (qPCR or ELISA), endocannabinoid and arachidonic acid levels (LC-MS), and markers of microglial and astrocyte activation (immunohistochemistry).

Measurement of 2-AG and Arachidonic Acid by LC-MS/MS

This protocol outlines the general steps for quantifying lipid mediators from brain tissue.[8]

-

Lipid Extraction: Brain tissue is homogenized in a solvent system containing an internal standard (e.g., deuterated 2-AG and arachidonic acid). A common method is the Folch extraction using chloroform and methanol.

-

Solid-Phase Extraction (SPE): The lipid extract is often purified using SPE to remove interfering substances.

-

LC-MS/MS Analysis: The purified lipid extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The compounds are separated by reverse-phase chromatography and detected by multiple reaction monitoring (MRM) based on their specific precursor-to-product ion transitions.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of the corresponding internal standard.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic technique used to assess the activity and selectivity of enzyme inhibitors in native biological systems.[13][14]

-

Proteome Preparation: Brain tissue is homogenized in a buffer, and the membrane fraction is typically isolated by ultracentrifugation.[15]

-

Competitive ABPP: The proteome is pre-incubated with the inhibitor (e.g., JZL184) at various concentrations.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like rhodamine or biotin) is added to the proteome. The probe covalently labels the active serine hydrolases that were not blocked by the inhibitor.

-

Analysis: The labeled proteins are separated by SDS-PAGE. The inhibition of a specific enzyme (like MAGL) is visualized as a decrease in the fluorescence signal of the corresponding protein band. This allows for the assessment of both the potency and selectivity of the inhibitor against a panel of serine hydrolases in a complex proteome.[13][14]

Visualizations of Pathways and Workflows

References

- 1. Monoacylglycerol lipase inhibitor JZL184 prevents HIV-1 gp120-induced synapse loss by altering endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol lipase inhibitor JZL184 reduces neuroinflammatory response in APdE9 mice and in adult mouse glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JZL184, as a monoacylglycerol lipase inhibitor, down-regulates inflammation in a cannabinoid pathway dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 15. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

MAGL-IN-17 for neurodegenerative disease research

An In-Depth Technical Guide to the Monoacylglycerol Lipase Inhibitor "Compound 17" for Neurodegenerative Disease Research

Disclaimer: The compound "MAGL-IN-17" is not a standardized designation in publicly available scientific literature. This guide is based on the potent, reversible Monoacylglycerol Lipase (MAGL) inhibitor designated as "compound 17" in a 2019 study by Li et al. published in the Journal of Medicinal Chemistry, which is a likely candidate for this query.[1] As this specific molecule was characterized primarily as a novel PET tracer, this guide supplements its known properties with data from the well-studied MAGL inhibitor JZL184 to illustrate the therapeutic potential and typical experimental outcomes in the context of neurodegenerative disease research.

Introduction: MAGL as a Therapeutic Target

Monoacylglycerol lipase (MAGL) is a serine hydrolase that is the primary enzyme responsible for the degradation of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG).[2] Inhibition of MAGL presents a compelling dual-pronged therapeutic strategy for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3][4] By blocking MAGL, the level of neuroprotective 2-AG is increased, enhancing signaling through cannabinoid receptors CB1 and CB2. Simultaneously, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins, thereby mitigating neuroinflammation—a key pathological feature of many neurodegenerative conditions.[3][5]

Compound 17 is a novel, potent, and reversible MAGL inhibitor based on a piperazinyl azetidine scaffold.[1] Its reversible binding mechanism is of high interest, as chronic administration of irreversible inhibitors can lead to desensitization of cannabinoid receptors.[2] This guide provides a technical overview of Compound 17's biochemical properties and outlines its potential application in neurodegenerative disease research, supported by representative data from other MAGL inhibitors.

Mechanism of Action

The therapeutic effect of MAGL inhibition in the central nervous system is twofold:

-

Enhancement of Endocannabinoid Signaling: By preventing the breakdown of 2-AG, MAGL inhibitors elevate its concentration in the brain. This leads to increased activation of presynaptic CB1 and CB2 receptors, which can modulate neurotransmission and exert neuroprotective effects.[6]

-

Reduction of Neuroinflammation: MAGL-mediated hydrolysis of 2-AG is a major source of free arachidonic acid in the brain.[2] AA is subsequently converted into pro-inflammatory eicosanoids, such as prostaglandins (e.g., PGE2, PGD2), via the cyclooxygenase (COX) enzymes. By blocking this pathway, MAGL inhibitors reduce the levels of these inflammatory mediators, thereby suppressing neuroinflammatory processes driven by activated microglia and astrocytes.[5]

Quantitative Data

The following tables summarize the key quantitative data for Compound 17 and the representative effects of MAGL inhibition in preclinical models of neurodegenerative disease.

Table 1: Biochemical Profile of Compound 17

This table details the in vitro inhibitory potency and selectivity of Compound 17 as determined by Li et al. (2019).[1]

| Parameter | Value | Species/Assay | Selectivity Notes |

| IC₅₀ | 2.7 nM | Rat Brain | Determined by Activity-Based Protein Profiling (ABPP).[1] |

| Binding Mechanism | Reversible | Rat Brain | Confirmed by time-dependent ABPP assay.[1] |

| FAAH Inhibition | No significant inhibition | Rat Brain | Tested up to 10 µM.[1] |

| ABHD6/ABHD12 Inhibition | No significant inhibition | Rat Brain | Tested up to 10 µM.[1] |

| CB₁/CB₂ Receptor Binding | No significant interaction | N/A | Tested up to 30 µM.[1] |

Table 2: Representative In Vivo Effects of MAGL Inhibition in Neurodegenerative Disease Models

This table summarizes data from studies using the irreversible MAGL inhibitor JZL184, illustrating the potential therapeutic outcomes for a potent MAGL inhibitor in relevant animal models.

| Disease Model | Animal | Treatment | Key Findings | Reference(s) |

| Alzheimer's Disease | APdE9 Mice | JZL184 (40 mg/kg, daily, 1 month) | ↓ Iba1-immunoreactive microglia in hippocampus & cortex.[3] ↓ Total Aβ burden in temporal (p<0.001) and parietal (p<0.01) cortices.[3] | |

| Alzheimer's Disease | 5XFAD Mice | JZL184 (12 mg/kg, 3x/week, 8 weeks) | ↓ Reactive microglia (CD11b) and astrocytes (GFAP).[5][7] ↓ Neurodegeneration (Fluoro-Jade C staining).[5] ↓ Aβ42 accumulation and BACE1 expression.[5][7] | |

| Parkinson's Disease | MPTP Mouse Model | JZL184 (8-40 mg/kg) | Attenuated the reduction in Tyrosine Hydroxylase (TH)-positive nigral neurons.[8] | |

| Parkinson's Disease | Chronic MPTP Mouse Model | KML29 (10 mg/kg) | Attenuated MPTP-induced dopamine depletion.[9] ↑ Glial cell-derived neurotrophic factor (GDNF) expression.[9] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel MAGL inhibitors. Below are key protocols for in vitro selectivity profiling and a representative in vivo efficacy study.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to determine the potency and selectivity of an inhibitor against its target enzyme within a complex biological sample (e.g., brain lysate).[1][10]

Objective: To measure the IC₅₀ of Compound 17 and assess its selectivity against other serine hydrolases.

Materials:

-

Mouse brain lysate (proteome source)

-

Compound 17 (or other test inhibitor)

-

Irreversible MAGL inhibitor (e.g., MJN110, for control)

-

Fluorophosphonate-rhodamine (FP-Rhodamine) activity-based probe[6]

-

DMSO (vehicle)

-

SDS-PAGE equipment and fluorescence gel scanner

Procedure:

-

Proteome Preparation: Prepare brain membrane proteomes from mice as previously described.[1]

-

Inhibitor Incubation: Aliquot the brain lysate. Add varying concentrations of Compound 17 (e.g., from 0.1 nM to 10 µM) or vehicle (DMSO) to the aliquots.

-

Incubation: Incubate the samples for 30 minutes at 37°C to allow the inhibitor to bind to its target.

-

Probe Labeling: Add the FP-Rhodamine probe (final concentration ~1 µM) to each sample. The probe will covalently bind to the active site of serine hydrolases that have not been blocked by the inhibitor.

-

Reaction Quenching: After a further incubation (e.g., 30 minutes at 25°C), quench the reaction by adding 4x SDS-PAGE loading buffer.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Fluorescence Scanning: Visualize the labeled enzymes using a flatbed fluorescence scanner. The intensity of the band corresponding to MAGL (~33 kDa) will be inversely proportional to the inhibitory activity of Compound 17 at that concentration.

-

Data Analysis: Quantify the fluorescence intensity of the MAGL band for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. Selectivity is assessed by observing the lack of signal reduction for other fluorescent bands corresponding to off-target serine hydrolases (e.g., FAAH, ABHD6).[1]

Protocol: In Vivo Efficacy in an Alzheimer's Disease Mouse Model

This protocol describes a representative study to evaluate the therapeutic effects of a MAGL inhibitor on AD-like pathology.[3][5]

Objective: To determine if Compound 17 can reduce neuroinflammation and amyloid-β pathology in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APdE9).

Materials:

-

Transgenic AD mice (e.g., 5XFAD) and wild-type littermates.

-

Compound 17 formulated for intraperitoneal (i.p.) injection.

-

Vehicle solution.

-

Equipment for behavioral testing (e.g., Morris water maze).

-

Reagents for immunohistochemistry (e.g., antibodies for Aβ, Iba1, GFAP).

-

Reagents for ELISA or Western blot (for protein quantification).

Procedure:

-

Animal Model: Use 4-month-old 5XFAD transgenic mice, which begin to develop significant amyloid pathology at this age.[7]

-

Grouping: Randomly assign mice to two groups: a vehicle control group and a Compound 17 treatment group (n=10-15 mice per group).

-

Dosing: Administer Compound 17 (e.g., 10-40 mg/kg, i.p.) or vehicle according to a chronic dosing schedule (e.g., daily or three times per week) for a period of 1-2 months.[3][7]

-

Behavioral Analysis: In the final week of treatment, conduct behavioral tests such as the Morris water maze to assess spatial learning and memory.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline. Harvest the brains; one hemisphere can be fixed for histology and the other flash-frozen for biochemical analysis.

-

Immunohistochemistry: Section the fixed brain hemisphere and perform immunohistochemical staining to quantify:

-

Biochemical Analysis: Homogenize the frozen brain hemisphere to measure:

-

Levels of Aβ40 and Aβ42 via ELISA.

-

Levels of inflammatory cytokines (e.g., IL-1β, TNF-α).

-

Changes in 2-AG and arachidonic acid levels via liquid chromatography-mass spectrometry (LC-MS) to confirm target engagement.

-

-

Data Analysis: Statistically compare the outcomes (behavioral performance, plaque load, glial activation, etc.) between the vehicle- and Compound 17-treated groups.

Conclusion

The MAGL inhibitor "Compound 17" represents a promising chemical scaffold for the development of therapeutics for neurodegenerative diseases. Its high potency and, critically, its reversible mechanism of action may offer a superior safety profile compared to irreversible inhibitors for chronic treatment regimens. While its efficacy in disease models has not yet been published, data from related MAGL inhibitors strongly suggest that it would reduce neuroinflammation and potentially slow the progression of amyloid pathology. The detailed protocols provided herein offer a clear framework for the preclinical evaluation of Compound 17 and similar molecules, paving the way for their potential translation into novel treatments for Alzheimer's, Parkinson's, and other neurodegenerative disorders.

References

- 1. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Monoacylglycerol lipase inhibitor JZL184 reduces neuroinflammatory response in APdE9 mice and in adult mouse glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of a Novel PET Tracer for Monoacylglycerol [scintica.com]

- 5. Monoacylglycerol lipase is a new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Contrasting effects of selective MAGL and FAAH inhibition on dopamine depletion and GDNF expression in a chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Therapeutic Potential of Monoacylglycerol Lipase (MAGL) Inhibitors in Oncology: A Technical Guide

Disclaimer: The compound "MAGL-IN-17" is not widely documented in peer-reviewed literature. This guide will therefore focus on the broader class of monoacylglycerol lipase (MAGL) inhibitors, with a specific emphasis on the extensively researched compound JZL184 as a representative molecule to illustrate the therapeutic potential in oncology.

Executive Summary

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role in lipid metabolism and signaling. It is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule. In the context of oncology, MAGL is frequently overexpressed in aggressive cancer cells and primary tumors.[1] This elevated expression is associated with a metabolic shift that favors a pro-tumorigenic environment by increasing the bioavailability of free fatty acids (FFAs) for the synthesis of oncogenic signaling lipids.[1][2] Inhibition of MAGL presents a promising therapeutic strategy by dually modulating the endocannabinoid system and fatty acid signaling pathways to impede cancer progression. This document provides a comprehensive overview of the therapeutic applications of MAGL inhibitors in oncology, with a focus on preclinical data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on the Efficacy of MAGL Inhibitors

The anti-neoplastic effects of MAGL inhibitors have been quantified in numerous preclinical studies. The data presented below summarizes the efficacy of JZL184, a potent and selective MAGL inhibitor, in various cancer models.

| Parameter | Cell Line/Model | Value/Effect | Reference |

| IC50 (MAGL Inhibition) | Human MAGL (in COS-7 cells) | ~2 nM | [3] |

| Murine MAGL | ~2 nM | [4] | |

| Rat MAGL | ~25 nM | [4] | |

| IC50 (Cell Viability) | MCF-7 (Breast Cancer) | ~5 µmol/L | [2] |

| MDA-MB-231 (Breast Cancer) | ~10 µmol/L | [2] | |

| Tumor Growth Inhibition | A549 Lung Cancer Xenograft | Dose-dependent decrease in tumor volume with 4, 8, and 16 mg/kg JZL184 | |

| PC3 Prostate Cancer Xenograft | Significant impairment in tumor growth with 40 mg/kg JZL184 | ||

| SMMC-7721 Hepatocellular Carcinoma Xenograft | Impaired tumor growth with oral administration of JZL184 | [5] | |

| Metastasis Inhibition | A549 Lung Cancer Metastasis Model | Dose-dependent suppression of metastasis with 4, 8, and 16 mg/kg JZL184 | [6] |

| Nasopharyngeal Carcinoma (in vivo) | Overexpression of MAGL increased metastasis from ~17-20% to ~60-63%, while knockdown reduced it from ~73-77% to 40% | ||

| Cell Invasion | A549 Lung Cancer Cells | Time- and concentration-dependent reduction in invasion | [6] |

| 2-AG Levels | A549 Lung Cancer Cells | Significant increase in intracellular 2-AG levels with JZL184 treatment | [6] |

| Mouse Brain | 8-fold elevation in 2-AG levels after JZL184 administration | [7] | |

| VEGF Expression | A549 & H358 Lung Cancer Cells (hypoxic) | ~80% inhibition of VEGF mRNA formation with 0.01 µM JZL184 | [4] |

Key Signaling Pathways in MAGL-Mediated Oncogenesis

The inhibition of MAGL impacts multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Endocannabinoid Signaling Pathway

Inhibition of MAGL leads to an accumulation of its primary substrate, 2-AG.[2] Elevated 2-AG levels enhance the activation of cannabinoid receptors, CB1 and CB2, which have been implicated in anti-tumor responses.[2]

Fatty Acid Signaling Pathway

MAGL is a key regulator of free fatty acid (FFA) pools in cancer cells.[1] These FFAs are precursors for the synthesis of pro-tumorigenic lipids such as prostaglandins (via the COX pathway) and lysophosphatidic acid (LPA).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of MAGL inhibitors.

MAGL Activity Assay (Fluorometric)

This assay measures the enzymatic activity of MAGL by detecting the fluorescence generated from the cleavage of a specific substrate.

Materials:

-

MAGL Assay Buffer

-

MAGL Substrate (fluorogenic)

-

MAGL Positive Control

-

MAGL Selective Inhibitor

-

Tissue or cell lysate

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold MAGL Assay Buffer. Centrifuge to collect the supernatant containing the protein lysate.

-

Reaction Setup: In a 96-well plate, add sample lysate to designated wells. For background control wells, add the same amount of sample along with the MAGL Selective Inhibitor. Include a positive control and an inhibitor control.

-

Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the MAGL substrate to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode.

-

Calculation: The specific MAGL activity is calculated by subtracting the background fluorescence from the total fluorescence.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells in a culture.[8][9]

Materials:

-

CCK-8 reagent

-

96-well cell culture plate

-

Cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the MAGL inhibitor and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.[8]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[8]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells by their ability to migrate through a basement membrane matrix.[4][10]

Materials:

-

Transwell inserts with a porous membrane

-

Matrigel or other basement membrane matrix

-

Cell culture medium with and without serum

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Insert Preparation: Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.[11]

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[11]

-

Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-